molecular formula C23H20FN5O2 B2771935 2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline CAS No. 1251667-78-3

2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline

Cat. No. B2771935
CAS RN: 1251667-78-3
M. Wt: 417.444
InChI Key: DVSPVBJWONMCCM-UHFFFAOYSA-N
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Description

The compound “2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline” is a complex organic molecule. It is related to a class of compounds that are used in the development of drugs . The structure includes a quinoxaline group, a piperazine ring, and a dimethylphenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . The process typically starts with the preparation of a 1,2,4-triazole derivative, followed by a Mannich reaction . The product is then purified by crystallization from ethanol and characterized by NMR and IR spectroscopy, as well as HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR and IR spectroscopy, as well as HRMS . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied using in vitro assays . These studies have shown that these compounds have affinity for certain receptors, such as the alpha1-adrenergic receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, NMR and IR spectroscopy can provide information about the chemical structure of the compound, while HRMS can provide information about the molecular weight .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound under discussion has structural similarities with various synthesized piperazinyl quinolones and quinoxaline derivatives that have been explored for their antimicrobial activity. For instance, Foroumadi et al. (2005) synthesized a series of piperazinyl quinolones that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative microorganisms, highlighting the potential utility of structurally similar compounds in antimicrobial research (Foroumadi et al., 2005).

Stability Under Stressful Conditions

Gendugov et al. (2021) focused on the stability of a pharmaceutical substance structurally related to quinoxaline derivatives under stress conditions. This study is crucial for understanding the compound's stability and potential degradation pathways, which can inform its handling and storage in scientific research applications (Gendugov et al., 2021).

Antitumor Activity

A novel quinoxalinyl-piperazine compound demonstrated significant antitumor activity, showing promise as an anti-tumor agent. Its structural similarity to the compound suggests potential research applications in developing novel anticancer therapeutics (Lee et al., 2011).

Anti-inflammatory Properties

Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline derivatives as potent H4 receptor ligands with significant anti-inflammatory properties in vivo. This indicates the potential of quinoxaline derivatives, including the compound of interest, in the development of new anti-inflammatory drugs (Smits et al., 2008).

Synthesis of Drug-like Molecules

The synthesis of novel “drug-like” small molecules based on quinoxaline, including the compound of interest, has been explored for their potential applications in pharmaceutical development. This research underscores the compound's utility in the design and development of new therapeutic agents (Rao et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with alpha1-adrenergic receptors , which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

It is known that compounds with similar structures have alpha1-adrenergic receptor blocking activity . This suggests that these compounds might also interact with their targets by blocking the alpha1-adrenergic receptors, thereby inhibiting the contraction of smooth muscles.

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of these compounds, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, these compounds might affect the biochemical pathways related to these conditions.

Pharmacokinetics

Similar compounds have shown an acceptable pharmacokinetic profile , suggesting that these compounds might also have favorable ADME properties that impact their bioavailability.

Result of Action

Similar compounds have been found to induce bdnf-like neurite growth and neuroprotection in cultured neurons , suggesting that these compounds might also have similar effects.

Future Directions

Future research could involve the synthesis of new derivatives of this compound, testing their biological activity, and optimizing their properties for potential therapeutic use . The development of new synthetic methods could also be a valuable area of research .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-12-18(9-10-19(15)24)29-22(17-7-5-11-25-13-17)21(27-28-29)23(30)26-14-16-6-3-4-8-20(16)31-2/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSPVBJWONMCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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